Product packaging for 2,2-Dimethylimidazolidine-4,5-dione(Cat. No.:CAS No. 34879-37-3)

2,2-Dimethylimidazolidine-4,5-dione

Cat. No.: B8763929
CAS No.: 34879-37-3
M. Wt: 128.13 g/mol
InChI Key: JUUCOMWMUXIJNP-UHFFFAOYSA-N
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Description

Structural Framework of Imidazolidine-4,5-diones

The fundamental structure of an imidazolidine-4,5-dione consists of a five-membered ring with nitrogen atoms at positions 1 and 3, and carbonyl groups at positions 4 and 5. This core structure is a key feature in various biologically active molecules. The planarity and the presence of both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygens) allow these molecules to interact with biological targets.

The general structure of imidazolidine-4,5-dione is characterized by the following:

A five-membered heterocyclic ring.

Two nitrogen atoms at positions 1 and 3.

Two ketone (C=O) groups at positions 4 and 5.

Comparative Analysis with Isomeric Imidazolidinedione Scaffolds

Isomers of imidazolidinedione, such as the more common imidazolidine-2,4-dione (also known as hydantoin), have the same molecular formula but differ in the arrangement of their atoms. nist.govhmdb.ca For instance, 5,5-dimethylimidazolidine-2,4-dione, an isomer of the title compound, has its carbonyl groups at positions 2 and 4. nist.govchemscene.com This seemingly small difference in the placement of the ketone groups leads to significant changes in the molecule's chemical and physical properties, including its reactivity, solubility, and biological activity. ontosight.ai

Another isomeric scaffold is imidazolidine-2,5-dione. The different positioning of the carbonyl groups in these isomers affects the electron distribution within the ring and, consequently, their chemical behavior. For example, the proximity of the two carbonyl groups in the 4,5-dione scaffold can influence the acidity of the N-H protons and the susceptibility of the carbonyl carbons to nucleophilic attack.

Table 1: Comparison of Imidazolidinedione Isomers

Feature2,2-Dimethylimidazolidine-4,5-dione5,5-Dimethylimidazolidine-2,4-dione (Dimethylhydantoin)
IUPAC Name This compound5,5-dimethylimidazolidine-2,4-dione guidechem.com
CAS Number Not readily available77-71-4 nist.gov
Molecular Formula C5H8N2O2 nih.govC5H8N2O2 nist.gov
Molecular Weight 128.13 g/mol nih.gov128.13 g/mol chemscene.com
Carbonyl Group Positions 4 and 52 and 4 hmdb.ca
SMILES CC1(C)NC(=O)C(=O)N1 nih.govCC1(C)C(=O)NC(=O)N1 nih.gov

Significance of the Imidazolidine-4,5-dione Core in Organic Synthesis

The imidazolidine-4,5-dione core and its derivatives are valuable building blocks in organic synthesis. The presence of multiple functional groups—two amides and two ketones—provides several reaction sites for chemical modification. This versatility allows for the synthesis of a wide array of more complex molecules. For example, the nitrogen atoms can be alkylated or acylated, and the carbonyl groups can undergo various condensation reactions.

Research has shown that imidazolidinedione derivatives can be synthesized and used as precursors for other heterocyclic systems. For instance, they can react with various reagents to form fused heterocyclic compounds like imidazopyrazines. tandfonline.com The development of efficient synthetic methodologies, including the use of nanotechnology, has been a focus in recent years to improve reaction times and yields for these types of transformations. tandfonline.com

Furthermore, the imidazolidine-4,5-dione scaffold is a key component in the synthesis of various biologically active compounds. tandfonline.comontosight.aiontosight.ai Derivatives of this core have been investigated for a range of potential applications, highlighting the importance of this structural motif in medicinal chemistry. tandfonline.comontosight.ai The synthesis of novel imidazolidine (B613845) derivatives continues to be an active area of research, with studies exploring their potential as inhibitors of various enzymes and their role in the development of new therapeutic agents. ontosight.ainih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O2 B8763929 2,2-Dimethylimidazolidine-4,5-dione CAS No. 34879-37-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34879-37-3

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

2,2-dimethylimidazolidine-4,5-dione

InChI

InChI=1S/C5H8N2O2/c1-5(2)6-3(8)4(9)7-5/h1-2H3,(H,6,8)(H,7,9)

InChI Key

JUUCOMWMUXIJNP-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(=O)C(=O)N1)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2 Dimethylimidazolidine 4,5 Dione and Its Analogs

Direct Synthesis Approaches for 2,2-Dimethylimidazolidine-4,5-dione

Direct synthesis of this compound, also known as 5,5-dimethylhydantoin (B190458), can be achieved through various established methods. One prominent route is the Bucherer-Bergs reaction, which involves the reaction of a ketone (in this case, acetone), potassium cyanide, and ammonium (B1175870) carbonate. Another common method is the Urech hydantoin (B18101) synthesis, which utilizes an amino acid, potassium cyanate, and a ketone or aldehyde.

Synthesis of Key Precursors to Imidazolidine-4,5-dione Scaffolds

The synthesis of various imidazolidine-4,5-dione analogs often relies on the preparation of specific, highly reactive precursors. These intermediates are crucial for constructing the final heterocyclic ring system with desired substitutions.

Preparation of 2-(Dinitromethylene)-4,5-imidazolidinedione

2-(Dinitromethylene)-4,5-imidazolidinedione is a significant intermediate, particularly in the synthesis of the high-energy material 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7). acs.orgacs.org Research has shown that this compound can undergo various reactions with water, alcohols, carboxylic acids, and alkalis. acs.orgacs.orgnih.gov For instance, its reaction with carboxylic acids can produce large particle size FOX-7. acs.orgacs.orgnih.gov The synthesis of 2-(dinitromethylene)-4,5-imidazolidinedione itself is an important step, and its subsequent reactions highlight its versatility as a precursor. acs.orgacs.org

Table 1: Reactions of 2-(Dinitromethylene)-4,5-imidazolidinedione

ReactantProduct
WaterRing cleavage to form FOX-7
Methanol (B129727)Methanol adduct
Carboxylic AcidsLarge particle size FOX-7
Potassium Hydroxide (B78521)FOX-7 or potassium dinitromethane (B14754101) (temperature dependent)

Data sourced from multiple studies on the reactivity of 2-(dinitromethylene)-4,5-imidazolidinedione. acs.orgacs.orgnih.gov

Synthesis of 2,2-Dihaloimidazolidine-4,5-diones

2,2-Dihaloimidazolidine-4,5-diones are versatile reagents in organic synthesis. For example, 2,2-dichloro-1,3-dicyclohexylimidazolidine-4,5-dione can be synthesized by reacting N,N'-dicyclohexylcarbodiimide with oxalyl chloride in dichloromethane (B109758) at low temperatures. orgsyn.org These dihalo-derivatives serve as precursors for various transformations, including the synthesis of dioxoguanidines and imidazolidinetriones upon reaction with primary amines or water, respectively. researchgate.net They are also used in chlorodehydroxylation reactions, converting alcohols to their corresponding alkyl halides. orgsyn.orgresearchgate.net Furthermore, they can be used to generate five-membered diamidocarbenes through a Cl/I exchange and subsequent elimination of iodine. researchgate.net

Formation of 2-Hydroxy-2-methylimidazolidine-4,5-dione Intermediates

The formation of hydroxylated imidazolidinedione intermediates is a key step in certain synthetic pathways. For example, the autoxidation of 4-imino-1,5-dimethyl-3-(4-nitrophenyl)imidazolidin-2-one in solution leads to the formation of its 5-hydroxy derivative. researchgate.net This 5-hydroxy-4-iminoimidazolidin-2-one can then be hydrolyzed under acidic conditions to yield 5-hydroxy-5-methylimidazolidine-2,4-dione. researchgate.net This demonstrates a pathway to introduce a hydroxyl group at the C5 position, which can be a valuable functional handle for further synthetic modifications.

Cyclization Reactions for Imidazolidinedione Ring Formation

The formation of the imidazolidinedione ring is a critical step in the synthesis of these compounds and can be achieved through various cyclization strategies. The choice of cyclization method often depends on the desired substitution pattern and the nature of the starting materials.

Intramolecular cyclization is a common approach. For instance, the reaction of cyanoalkylureas can lead to the formation of 4-iminoimidazolidin-2-ones, which are precursors to hydantoins. researchgate.net Another powerful method involves the trifluoromethanesulfonic anhydride (B1165640) (Tf2O)-mediated dual activation of Boc-protected dipeptidyl compounds, which allows for the one-step synthesis of highly substituted chiral hydantoins under mild conditions. organic-chemistry.org This method avoids the need for a separate Boc-deprotection step and is compatible with a wide range of functional groups. organic-chemistry.org

The regioselectivity of cyclization, particularly whether a five- or six-membered ring is formed, is influenced by factors such as kinetics, thermodynamics, and stereochemistry. libretexts.org While five-membered ring formation is often kinetically favored, thermodynamic control or specific stereochemical constraints can lead to the formation of six-membered rings. libretexts.org

Catalysis in the Synthesis of this compound Analogs

Catalysis plays a significant role in enhancing the efficiency and selectivity of synthetic routes to imidazolidinedione analogs. While direct catalytic methods for the synthesis of the parent this compound are not extensively detailed in the provided context, the synthesis of its analogs often employs catalytic systems.

For example, copper-catalyzed cross-coupling reactions have been developed for the synthesis of secondary aryl amines using dichloroimidazolidinedione (DCID) as an activating agent for phenols. researchgate.net This highlights the use of imidazolidinedione derivatives in facilitating catalytic transformations. Furthermore, the generation of diamidocarbenes from 2,2-dichloroimidazolidine-4,5-diones can be trapped with CuI, indicating the potential for transition metal-mediated transformations involving these precursors. researchgate.net

Optimization of Reaction Conditions and Process Scalability

The synthesis of this compound, also known as 5,5-dimethylhydantoin, has been the subject of various studies aimed at improving reaction efficiency and enabling large-scale production. Optimization efforts have primarily focused on the Bucherer-Bergs reaction, a well-established method for the synthesis of hydantoins. More recent advancements have explored continuous flow methodologies to enhance process scalability and control.

Research findings have detailed several synthetic protocols, each with variations in reaction parameters that influence yield and product purity. The classical Bucherer-Bergs synthesis involves the reaction of a ketone or a cyanohydrin with ammonium carbonate and a cyanide source. An established procedure involves the reaction of acetone (B3395972) cyanohydrin with ammonium carbonate. The mixture is warmed to initiate the reaction, with the temperature maintained between 68–80°C for approximately 3 hours. To ensure the completion of the reaction and the decomposition of any excess ammonium carbonate, the temperature is subsequently raised to 90°C. This process yields the product in a range of 51–56%. orgsyn.org

Alternative methods have been developed to improve yields and simplify the process. One such method involves the reaction of acetone cyanohydrin with ammonium bicarbonate in an aqueous solution. This reaction proceeds at a lower temperature of 40°C under a pressure of 0.1 MPa for 8 hours. guidechem.com A Chinese patent describes a process where ammonia (B1221849) is introduced to a mixture of ammonium bicarbonate and acetone cyanohydrin in water, with the reaction temperature controlled between 50-65°C for 1-2 hours, followed by a period at 75-85°C, achieving a reported yield of 85%. google.com

For process scalability, continuous synthesis approaches offer significant advantages over traditional batch methods. A continuous flow process for the Bucherer-Bergs reaction has been developed, which utilizes a two-feed system for the organic substrate and the aqueous reagent solution. This method allows for almost quantitative conversions in about 30 minutes at 120°C and 20 bar. researchgate.net The use of continuous flow not only improves yield but also enhances safety and process control, which are critical for industrial-scale production.

The table below summarizes various reported conditions for the synthesis of this compound, highlighting the impact of different reactants and conditions on the reaction outcome.

Derivatization and Functionalization Strategies for the 2,2 Dimethylimidazolidine 4,5 Dione Scaffold

N-Alkylation and N-Functionalization of Imidazolidinediones

The nitrogen atoms of the imidazolidinedione ring are primary targets for alkylation and other functionalization reactions, allowing for the introduction of a wide array of substituents. These modifications can significantly influence the molecule's properties, including solubility, lipophilicity, and biological activity.

N-alkylation of the imidazolidinedione ring can be achieved through various synthetic methodologies. A common approach involves the reaction of the hydantoin (B18101) with alkyl halides in the presence of a base. The choice of base and solvent system is crucial for achieving high yields and selectivity. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can facilitate the deprotonation of the nitrogen atom, which then acts as a nucleophile to attack the alkyl halide. nih.gov

In a study focused on the synthesis of 3,4-disubstituted-imidazolidine-2,5-dione derivatives as HDAC6 selective inhibitors, various N-alkylation strategies were employed to introduce different functional groups. nsf.gov These strategies often involve multi-step syntheses where the initial N-alkylation is a key step in building the final complex molecule.

A direct two-step alkylation method has been developed for the synthesis of N,N'-disubstituted hydantoin bearing α-amino acids, which highlights the versatility of this chemistry for creating diverse molecular structures. dntb.gov.ua This method has been shown to be effective with over 20 unique electrophiles, demonstrating its broad applicability. dntb.gov.ua

Reagent/ConditionProduct TypeKey FindingsReference
Alkyl halides, NaH, THFN-Alkyl imidazolidinedionesEffective for introducing various alkyl groups. nih.gov
Various electrophilesN,N'-disubstituted hydantoinsA versatile two-step method applicable to a wide range of electrophiles. dntb.gov.ua
Multi-step synthesis3,4-disubstituted-imidazolidine-2,5-dionesN-alkylation is a critical step in the synthesis of complex, biologically active molecules. nsf.gov

Table 1: N-Alkylation and N-Functionalization Strategies

Formation of Heterocyclic Substituted Derivatives (e.g., oxazole (B20620), imidazole (B134444), oxadiazole, pyrazole (B372694), Schiff base)

The 2,2-dimethylimidazolidine-4,5-dione scaffold can be further elaborated by the introduction of other heterocyclic rings, leading to hybrid molecules with potentially enhanced or novel biological activities.

Oxazole Derivatives: The synthesis of oxazole derivatives from imidazolidinediones can be achieved through various synthetic routes. One approach involves the use of hypervalent iodine-mediated oxidative cycloaddition reactions. nih.gov While not directly starting from this compound, these methods provide a general strategy for the formation of oxazole rings that could be adapted.

Imidazole Derivatives: The synthesis of imidazole-fused heterocyclic systems is a well-established area of research. nih.govnih.govnih.govluxembourg-bio.com For instance, the van Leusen imidazole synthesis provides a versatile method for the preparation of a wide range of imidazole derivatives. nih.gov This reaction typically involves the condensation of an aldehyde with an amine, followed by reaction with tosylmethyl isocyanide (TosMIC). By using a functionalized imidazolidinedione as either the aldehyde or amine component, it is possible to construct imidazole-containing hybrid molecules.

Oxadiazole Derivatives: The 1,3,4-oxadiazole (B1194373) ring is a common bioisostere for amide and ester groups and is frequently incorporated into drug candidates. A number of methods have been developed for the synthesis of 1,3,4-oxadiazoles. organic-chemistry.orgrsc.orgresearchgate.netcore.ac.uk One notable method involves the cyclization of acylthiosemicarbazides using 1,3-dibromo-5,5-dimethylhydantoin (B127087) as an oxidizing agent, which directly utilizes a hydantoin derivative in the key synthetic step. dntb.gov.uaorganic-chemistry.org This reaction is advantageous due to the commercial availability and safety of the reagents. organic-chemistry.org

Pyrazole Derivatives: Pyrazole-containing compounds are known for their diverse pharmacological activities. The Knorr pyrazole synthesis, which involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, is a classical method for the preparation of pyrazoles. nih.gov To create a pyrazole derivative of this compound, one could envision a strategy where the imidazolidinedione is first functionalized with a 1,3-dicarbonyl moiety, which can then be cyclized with a hydrazine.

Schiff Base Derivatives: Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. The this compound scaffold can be readily converted into a Schiff base by first introducing an amino group. For example, 3-amino-5,5-dimethylhydantoin can be condensed with various aromatic aldehydes to yield a series of Schiff bases. rsc.orgijpsonline.com These reactions are typically carried out in a suitable solvent such as methanol (B129727) and may be catalyzed by a small amount of acid. nih.gov

HeterocycleSynthetic StrategyKey FeaturesReference(s)
OxazoleHypervalent iodine-mediated oxidative cycloadditionGeneral method for oxazole formation. nih.gov
Imidazolevan Leusen imidazole synthesisVersatile for a wide range of imidazole derivatives. nih.gov
1,3,4-OxadiazoleCyclization of acylthiosemicarbazides with 1,3-dibromo-5,5-dimethylhydantoinUtilizes a hydantoin derivative as a reagent. dntb.gov.uaorganic-chemistry.org
PyrazoleKnorr pyrazole synthesisRequires a 1,3-dicarbonyl precursor. nih.gov
Schiff BaseCondensation of an amino-hydantoin with an aldehydeStraightforward and efficient method. rsc.orgijpsonline.comnih.gov

Table 2: Formation of Heterocyclic Substituted Derivatives

Strategies for Carboxylic Ester Derivatives

The introduction of a carboxylic ester group onto the this compound scaffold can be a valuable strategy for modifying its properties, such as improving its bioavailability or providing a handle for further functionalization.

One approach to introduce a carboxylic ester is through the N-alkylation of the imidazolidinedione ring with a halo-ester, such as ethyl bromoacetate. This reaction would introduce an ester-containing side chain at one of the nitrogen atoms. The reaction conditions would typically involve a base and an aprotic solvent, similar to other N-alkylation reactions.

Alternatively, a hydroxyl group can be introduced onto the scaffold, which can then be esterified with a carboxylic acid. For example, hydroxyalkyl derivatives of parabanic acid (a related trioxoimidazolidine) have been shown to react with carboxylic acids to form esters. researchgate.net This two-step approach provides a versatile route to a wide range of ester derivatives.

StrategyDescriptionPotential OutcomeReference
N-Alkylation with a halo-esterDirect introduction of an ester-containing side chain at a nitrogen atom.N-substituted imidazolidinedione with an ester group.General N-alkylation principles
Hydroxylation followed by esterificationIntroduction of a hydroxyl group which is then reacted with a carboxylic acid.O-acylated imidazolidinedione derivative. researchgate.net

Table 3: Strategies for Carboxylic Ester Derivatives

Introduction of Fluorescent and Other Spectroscopically Active Tags

The attachment of fluorescent or other spectroscopically active tags to the this compound scaffold is a powerful tool for studying its biological interactions and for developing new analytical methods.

Fluorescently labeled hydantoin derivatives have been synthesized and used as probes for various biological applications. For example, fluorescently tagged aminohydantoin derivatives have been used for the detection of antibiotic metabolites. researchgate.net The synthesis of these probes often involves the condensation of a fluorescent aldehyde with an aminohydantoin, forming a fluorescent Schiff base. researchgate.net

Another strategy involves the use of a derivatizing agent that contains a fluorescent moiety. For instance, hydrazine-tagged coumarin (B35378) or BODIPY scaffolds are used as fluorescent probes for the detection of carbonylation in live cells. sigmaaldrich.com A similar approach could be used to label the this compound scaffold if it is first functionalized with a carbonyl group.

Tag TypeStrategyApplicationReference
FluorescentCondensation of a fluorescent aldehyde with an aminohydantoin.Probes for biological imaging and detection. researchgate.net
FluorescentReaction with a hydrazine-tagged fluorescent probe.Detection of carbonyl-functionalized imidazolidinediones. sigmaaldrich.com

Table 4: Introduction of Fluorescent and Spectroscopically Active Tags

Derivatization for Enhanced Chromatographic Separation

Chemical derivatization is a widely used technique to improve the chromatographic properties of analytes, such as their volatility, thermal stability, and detectability. The this compound scaffold and its derivatives can be derivatized to enhance their separation and detection by techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC).

For HPLC analysis, especially for chiral separations, the imidazolidinedione scaffold itself can be used as a chiral derivatizing agent. In one study, a chiral imidazolidinone derivative, benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, was synthesized and used to derivatize chiral organic acids. nih.govnih.gov The resulting diastereomers were successfully separated on a standard octadecylsilica column, demonstrating the utility of this approach for the enantioseparation of chiral analytes. nih.gov

For GC analysis, silylation is a common derivatization technique for polar compounds containing active hydrogen atoms, such as the N-H groups in the imidazolidinedione ring. Silylation replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, which increases the volatility and thermal stability of the analyte. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. The derivatization of this compound with a silylating reagent would be expected to produce a more volatile derivative that is amenable to GC-MS analysis.

Chromatographic TechniqueDerivatization StrategyPurposeReference(s)
HPLC (chiral)Use of a chiral imidazolidinone as a derivatizing agent.Enantioseparation of chiral analytes. nih.govnih.govnih.gov
GC-MSSilylation of N-H groups.Increased volatility and thermal stability. researchgate.net

Table 5: Derivatization for Enhanced Chromatographic Separation

Applications of 2,2 Dimethylimidazolidine 4,5 Dione and Its Analogs As Synthetic Intermediates and Scaffolds

Role as a Versatile Intermediate in Organic Synthesis

The imidazolidine-4,5-dione core is a structurally rigid five-membered ring containing two amide-like functionalities. This arrangement of hydrogen bond donors and acceptors provides a foundation for specific molecular interactions. While 2,2-Dimethylimidazolidine-4,5-dione is a specific derivative, the general class of 5,5-disubstituted hydantoins are recognized for their utility as building blocks for more complex molecular architectures. Their significance extends beyond being simple synthetic targets, functioning as key structural motifs in the design of new compounds. The reactivity of the N-H bonds and the carbonyl groups allows for a variety of chemical transformations, enabling chemists to use them as starting points for the synthesis of diverse chemical libraries.

Precursors to Complex Heterocyclic Systems

Imidazolidinediones are valuable precursors for the synthesis of more elaborate heterocyclic structures, particularly those containing multiple nitrogen atoms. Modern synthetic methods, such as multicomponent reactions (MCRs), have proven to be powerful strategies for generating highly functionalized heterocycles from simple starting materials. rug.nl These one-pot reactions are highly efficient and atom-economical, allowing for the rapid generation of molecular diversity. rug.nl For instance, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction has been utilized to synthesize imidazo-fused heterocycles, demonstrating how the core imidazoline (B1206853) structure can be incorporated into larger, more complex systems. rug.nl This strategy highlights the role of the imidazolidine (B613845) framework as a foundational element for building fused ring systems relevant to materials science and medicinal chemistry.

Synthesis of Nitrogen-Containing Polycyclic Azaheterocycles

The inherent presence of two nitrogen atoms in the imidazolidine-4,5-dione ring makes it an ideal starting point for the construction of polycyclic azaheterocycles. The synthesis of such compounds is a major focus of organic chemistry due to their prevalence in biologically active natural products and pharmaceuticals. Synthetic strategies often involve leveraging the existing nitrogen centers as nucleophiles or as sites for annulation reactions, where additional rings are built onto the initial scaffold. The combination of MCRs with subsequent post-transformation reactions provides a divergent pathway to various nitrogen-containing scaffolds. For example, an ammonia-Ugi four-component reaction followed by a copper-catalyzed annulation sequence can yield complex structures like isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides. rug.nl

Utilization in the Preparation of Modified Amino Acids and Peptidomimetics

The structure of imidazolidine-4,5-dione is closely related to that of a dipeptide, specifically one derived from α,α-disubstituted glycine. This structural analogy makes the scaffold highly suitable for the design and synthesis of modified amino acids and peptidomimetics. Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. By incorporating the rigid imidazolidinedione ring into a peptide backbone, chemists can introduce conformational constraints. This rigidity is a powerful tool in drug discovery, as it helps to lock the molecule into a specific three-dimensional shape that is optimal for binding to a biological target, such as a receptor or enzyme.

Imidazolidinediones as Privileged Reagents in Catalytic Transformations

A significant breakthrough in organic synthesis was the development of imidazolidinone-based organocatalysts by Professor David MacMillan. sigmaaldrich.com These small organic molecules, which are structural analogs of this compound, can catalyze a wide range of chemical reactions with high levels of enantioselectivity, meaning they preferentially produce one of two mirror-image isomers of the product.

The catalytic cycle typically involves the condensation of the imidazolidinone catalyst with an α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the energy of the substrate's lowest unoccupied molecular orbital (LUMO), making it more reactive toward various nucleophiles. This strategy has been successfully applied to a multitude of important chemical reactions. sigmaaldrich.com The synthetic utility of this approach was notably showcased in the total synthesis of complex natural products like (–)-flustramine B. sigmaaldrich.com

Table 1: Examples of Asymmetric Transformations Using MacMillan Imidazolidinone Organocatalysts

Reaction Type Description Catalyst Example
Diels-Alder Reaction A [4+2] cycloaddition between a diene and an α,β-unsaturated aldehyde. sigmaaldrich.com (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone
Friedel-Crafts Alkylation The alkylation of aromatic rings (e.g., indoles, pyrroles) with α,β-unsaturated aldehydes. sigmaaldrich.com (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
1,3-Dipolar Cycloaddition The reaction of an iminium ion with a dipole to form five-membered heterocycles. sigmaaldrich.com Imidazolidinone derivatives
Intramolecular Michael Addition The cyclization of a molecule via the addition of a nucleophile to an activated alkene within the same molecule. sigmaaldrich.com Imidazolidinone derivatives

| α-Fluorination/Chlorination | The enantioselective addition of a halogen atom to the α-position of an aldehyde. sigmaaldrich.com | Imidazolidinone derivatives |

Design and Chemical Modification of Imidazolidinedione-Based Scaffolds for Chemical Research

The imidazolidinedione ring is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them excellent starting points for the development of new drugs. The ability to systematically modify the scaffold at its nitrogen atoms and at the C5 position (or C2 in the case of this compound) allows for the creation of large libraries of related compounds. researchgate.net

Researchers can introduce a wide variety of chemical groups to tune the scaffold's properties, such as its solubility, lipophilicity, and hydrogen bonding capacity. This systematic modification allows for the exploration of the structure-activity relationship (SAR), which is crucial for optimizing a compound's potency and selectivity for a specific biological target. The goal is to develop novel molecules with potential therapeutic applications, such as antagonists for muscarinic receptors, which are involved in various physiological functions and are targets for diseases like COPD. researchgate.net

Structural Analysis and Spectroscopic Characterization of 2,2 Dimethylimidazolidine 4,5 Dione and Its Derivatives

Vibrational Spectroscopy (Fourier-transform infrared spectroscopy, FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 2,2-dimethylimidazolidine-4,5-dione exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The spectrum of solid 5,5-dimethylhydantoin (B190458) typically shows strong absorptions in the carbonyl (C=O) stretching region, usually observed between 1700 and 1800 cm⁻¹. Due to the presence of two carbonyl groups within the five-membered ring, these stretching vibrations can appear as one or more distinct bands. The N-H stretching vibrations of the secondary amide groups are also prominent and are generally found in the region of 3200-3400 cm⁻¹. The presence of hydrogen bonding in the solid state can lead to a broadening of the N-H stretching band and a shift to lower wavenumbers. For instance, in a formylated derivative, a broad O-H stretch due to a hydroxymethyl substituent has been observed centered at 3417 cm⁻¹. researchgate.net

The C-N stretching vibrations and various bending vibrations (e.g., N-H bending, CH₃ bending) appear in the fingerprint region of the spectrum (below 1500 cm⁻¹), providing a unique pattern for the identification of the compound. For example, the FT-IR spectra of 5,5-dimethylhydantoin and its derivatives, such as 3-dodecyl-5,5-dimethylhydantoin and 1-chloro-3-dodecyl-5,5-dimethylhydantoin, show both common and distinct bands that allow for their differentiation. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Strong, Broad
C-H Stretch (methyl)2950 - 3000Medium
C=O Stretch (amide I)1700 - 1800Strong
N-H Bend (amide II)1500 - 1600Medium
C-N Stretch1200 - 1400Medium

Note: The exact positions and intensities of the absorption bands can vary depending on the sample preparation and the physical state (solid, solution) of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in its pure form is largely unremarkable, as it lacks extensive chromophoric systems. The carbonyl groups exhibit n → π* transitions, which are typically weak and occur at the lower end of the UV region. The NIST Chemistry WebBook indicates the presence of a UV/Visible spectrum for 5,5-dimethyl-2,4-imidazolidinedione, suggesting some absorption in the UV range. nist.gov The introduction of chromophoric substituents to the imidazolidinedione ring can significantly alter the UV-Vis spectrum, leading to absorptions at longer wavelengths and with higher intensities.

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. Compounds that exhibit fluorescence are known as fluorophores. While this compound itself is not expected to be significantly fluorescent, its derivatives can be designed to possess fluorescent properties. For instance, the incorporation of aromatic or other conjugated systems can lead to derivatives with notable fluorescence. A patent for imidazolidinedione derivatives mentions their use in fluorescence and IR-DIC video microscopy, implying that some derivatives are indeed fluorescent. google.com

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. Studies on related imidazole-containing compounds have shown that structural modifications can lead to high quantum yields. For example, some imidazo (B10784944) researchgate.netspectrabase.com triazole derivatives have been synthesized and shown to exhibit significant fluorescence, with one derivative displaying a quantum yield of 0.37. nih.gov This suggests that derivatization of the this compound core could lead to novel fluorescent materials.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Solid-State Packing

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. The crystal structure of 5,5-dimethylhydantoin has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 717518. nih.gov

Analysis of the crystal structure reveals the precise bond lengths, bond angles, and torsion angles within the molecule, providing a detailed picture of its conformation. The five-membered imidazolidine (B613845) ring is not perfectly planar, and the orientation of the methyl groups and the planarity of the amide groups can be accurately determined. Furthermore, SCXRD data elucidates the intermolecular interactions in the solid state, such as hydrogen bonding between the N-H groups and the carbonyl oxygen atoms of adjacent molecules. These hydrogen bonds play a crucial role in the formation of the crystal lattice and influence the physical properties of the compound.

Mass Spectrometry (e.g., High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry, HPLC/ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight (128.13 g/mol ). nist.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways may involve the loss of methyl groups or cleavage of the heterocyclic ring.

High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound and its derivatives in complex mixtures. ESI is a soft ionization technique that typically produces a protonated molecule ([M+H]⁺) or other adduct ions, with minimal fragmentation. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected precursor ion, providing detailed structural information. PubChem and MassBank contain LC-ESI-QTOF MS2 data for 5,5-dimethylhydantoin, showing a precursor ion at m/z 129.0659 ([M+H]⁺). nih.gov

Table 3: Key Mass Spectrometry Data for this compound

TechniquePrecursor Ion (m/z)Key Fragment Ions (m/z)
EI-MS128 ([M]⁺)Varies (e.g., loss of CH₃, ring fragments)
ESI-MS/MS129 ([M+H]⁺)Varies with collision energy

Note: Fragmentation patterns are dependent on the specific ionization method and experimental conditions.

Structure Reactivity Relationship Investigations of the Imidazolidine 4,5 Dione Scaffold

Influence of 2,2-Dimethyl Substitution on Ring Tension and Reactivity

The introduction of two methyl groups at the C2 position of the imidazolidine-4,5-dione ring significantly impacts its structural and chemical properties. This substitution creates a gem-dimethyl group, which is a common motif in organic chemistry known to influence molecular conformation and reactivity.

The five-membered imidazolidine (B613845) ring is inherently associated with a degree of ring strain due to deviations from ideal bond angles. wikipedia.orglibretexts.org The presence of the 2,2-dimethyl groups can exacerbate this strain. The tetrahedral sp³ hybridized carbon at C2, with its two bulky methyl substituents, can lead to increased torsional and steric strain within the ring. This heightened ring strain can, in turn, enhance the reactivity of the molecule, making it more susceptible to ring-opening reactions or other transformations that relieve this internal energy. wikipedia.orgnih.gov

The reactivity of the imidazolidine-4,5-dione scaffold is largely centered around the two carbonyl groups and the nitrogen atoms. The gem-dimethyl group at C2 can sterically hinder the approach of reagents to the adjacent carbonyl group at C5 and the nitrogen at N1. Conversely, this steric bulk might direct reactions towards the less hindered C4 carbonyl and N3 positions. The electronic effects of the methyl groups, being weakly electron-donating, are generally considered to have a minor influence on the reactivity of the carbonyl groups compared to the steric and strain effects.

Impact of N-Substitution on Chemical Transformations

N-substitution can be readily achieved through various synthetic methodologies, allowing for the introduction of a wide array of functional groups. For instance, alkylation or arylation of the nitrogen atoms can significantly impact the solubility and lipophilicity of the resulting derivatives. The introduction of bulky substituents on the nitrogen atoms can further increase steric hindrance around the carbonyl groups, potentially influencing the regioselectivity of subsequent reactions. nih.gov

Furthermore, the nature of the N-substituent can dictate the course of chemical transformations. For example, the presence of an N-acyl group can activate the ring towards certain nucleophilic attacks, while an N-aryl group might participate in intramolecular cyclization reactions. The ability to introduce diverse substituents at the nitrogen positions provides a powerful tool for fine-tuning the chemical reactivity of the 2,2-dimethylimidazolidine-4,5-dione scaffold for various applications. researchgate.netnih.gov

Correlation between Functional Group Modification and Spectroscopic Properties

The spectroscopic properties of this compound and its derivatives are directly correlated with the types and positions of functional group modifications. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide valuable insights into the structural changes resulting from these modifications. nih.gov

In IR spectroscopy, the characteristic carbonyl (C=O) stretching frequencies are sensitive to the electronic environment. Substitution on the nitrogen atoms can shift these frequencies. For instance, electron-withdrawing groups on the nitrogen atoms tend to increase the C=O stretching frequency, while electron-donating groups have the opposite effect. The N-H stretching frequency in the IR spectrum is also a key indicator of substitution at the nitrogen atoms. researchgate.netnih.gov

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise location and stereochemistry of substituents. The chemical shifts of the protons and carbons in the imidazolidine ring are influenced by the nature of the attached functional groups. For example, the introduction of an aromatic ring as a substituent will result in characteristic signals in the aromatic region of the ¹H NMR spectrum. uva.nlmdpi.com Two-dimensional NMR techniques can further help in establishing the connectivity between different parts of the molecule. mdpi.com

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the modified compounds, confirming the successful incorporation of new functional groups. nih.gov The fragmentation patterns can also offer clues about the stability of different bonds within the molecule.

Table 1: Spectroscopic Data for Selected Imidazolidine-4,5-dione Derivatives

CompoundKey IR Peaks (cm⁻¹)¹H NMR Signals (ppm)¹³C NMR Signals (ppm)
3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione (IM-1)3100 (NH), 1740 (C=O)2.27 (s, 3H, CH₃), 4.96 (s, 1H, H₂), 7.21 (d, 2H), 7.39 (d, 2H), 9.02 (s, 2H, NH₂)20.9 (CH₃), 55.3 (C₂), 128.2 (C₄-₄’), 129.4 (C₅-₅’), 130.4 (C₃), 138.8 (C₆), 169.8 (C₁)
1-(2-Thiazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone (5a)Not specified5.34 (d, 1H), 5.62 (d, 1H), 7.00 (d, 1H)84.18, 86.35, 114.58, 121.21, 125.23, 129.77, 138.41, 138.60

Data sourced from references researchgate.netresearchgate.net

Modulation of Chemical Interactions through Structural Analogs

Creating a library of analogs with variations at the N1, N3, and C5 positions allows for a detailed exploration of structure-activity relationships. nih.gov For instance, comparing the reactivity of analogs with different alkyl or aryl groups at the nitrogen positions can reveal the steric and electronic requirements for a particular chemical transformation. nih.gov Similarly, introducing different substituents at the C5 position can influence the molecule's conformation and its ability to interact with other molecules.

The study of structural analogs is not limited to simple substitutions. The synthesis of fused-ring systems, where the imidazolidine-4,5-dione is part of a larger polycyclic structure, can dramatically alter its chemical behavior. researchgate.net These modifications can introduce new reactive sites or constrain the conformation of the five-membered ring, leading to unique chemical properties. Through the comparative analysis of these analogs, a deeper understanding of how to fine-tune the chemical interactions of the this compound scaffold can be achieved.

Future Research Trajectories in 2,2 Dimethylimidazolidine 4,5 Dione Chemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of novel and sustainable synthetic methodologies for constructing the 2,2-dimethylimidazolidine-4,5-dione core and its derivatives is a primary focus of future research. Traditional synthetic routes often rely on harsh reaction conditions, hazardous reagents, and multi-step procedures that generate significant waste. The development of greener and more efficient synthetic strategies is paramount.

Moreover, the exploration of one-pot synthesis protocols and multicomponent reactions (MCRs) presents a promising avenue for improving synthetic efficiency. A notable example is the post-Ugi 4-component (U-4CR) cascade reaction, which has been successfully employed to construct 4-imidazolidinones. nih.gov Adapting such MCRs for the synthesis of this compound could significantly streamline the production of diverse derivatives. The development of catalytic systems, potentially using earth-abundant metals, for key bond-forming reactions will also be a critical area of investigation.

Exploration of Undiscovered Reaction Pathways

The this compound scaffold possesses multiple reactive sites, including the N-H bonds of the amide groups and the carbonyl carbons, which offer opportunities for a wide range of chemical transformations. Future research will undoubtedly focus on uncovering and harnessing novel reaction pathways to generate a diverse array of functionalized analogs.

One area of significant potential is the exploration of catalytic cycloaddition reactions. For example, rhodium and copper-catalyzed (5+1) cycloadditions of related imidazolidines with diazooxindoles have been shown to produce novel piperazine-spirooxindole frameworks. rsc.org Investigating similar cycloaddition strategies with this compound as the five-membered ring component could lead to the discovery of new heterocyclic systems with interesting biological or material properties.

Furthermore, the development of regioselective functionalization reactions is a key research trajectory. The ability to selectively modify one nitrogen atom over the other, or to differentiate between the two carbonyl groups, would provide precise control over the molecular architecture of the resulting derivatives. This could be achieved through the use of advanced protecting group strategies or by leveraging subtle differences in the reactivity of the various sites within the molecule. The reaction of 4,5-dihydroxy-1-methylimidazolidine-2-thione with 1-alkylureas to predominantly yield 1-alkyl-4-methylsemithioglycolurils is an example of such regioselective reactions that could inspire similar investigations with this compound. researchgate.net

Advanced Computational Modeling for De Novo Design of Functionalized Analogs

Computational chemistry and molecular modeling are poised to play an increasingly important role in the exploration of this compound chemistry. The use of advanced computational techniques can accelerate the discovery of new functionalized analogs with desired properties, thereby reducing the time and cost associated with experimental synthesis and screening.

Future research will likely involve the use of quantitative structure-activity relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies to build predictive models. researchgate.net These models can correlate the structural features of this compound derivatives with their biological activities or material properties. By understanding these relationships, researchers can rationally design new analogs with enhanced performance. For example, a study on imidazo[4,5-b]pyridine derivatives used principal component analysis (PCA), multiple linear regression (MLR), and artificial neural networks (ANN) to predict biological activity with a high degree of correlation. researchgate.net

De novo design algorithms, coupled with molecular docking simulations, will enable the creation of novel this compound-based molecules tailored to specific biological targets or material applications. nih.gov These computational tools can predict the binding affinity of a designed molecule to a protein's active site or forecast the electronic and photophysical properties of a potential new material. This in-silico-first approach will guide synthetic efforts towards the most promising candidates.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The integration of this compound chemistry with modern synthesis technologies, such as flow chemistry and automated synthesis platforms, represents a significant leap forward in the efficient production of its derivatives. These technologies offer numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for high-throughput synthesis.

A notable example is the development of a continuous flow synthesis for 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione, a derivative of the target compound. researchgate.netrsc.org This process utilized a multi-jet oscillating disk (MJOD) continuous flow reactor, achieving a high throughput and yield. researchgate.netrsc.org Future research will focus on expanding the scope of flow chemistry to other reactions involving the this compound core, such as N-alkylation, N-arylation, and condensation reactions.

Automated synthesis platforms, which combine robotic handling with in-line purification and analysis, can be used to rapidly generate libraries of this compound derivatives for screening purposes. durham.ac.uk This high-throughput approach can accelerate the discovery of new compounds with interesting biological activities or material properties. The ability to systematically vary substituents on the imidazolidine-4,5-dione scaffold and immediately assess the impact on performance will be a powerful tool for future research.

Investigation of Materials Science Applications of Imidazolidine-4,5-dione Derivatives

While much of the research on imidazolidine-4,5-dione derivatives has focused on their biological activities, there is a growing interest in their potential applications in materials science. The rigid heterocyclic core, coupled with the potential for extensive functionalization, makes these compounds attractive building blocks for the creation of novel polymers and functional materials.

One promising area of investigation is the development of polymers containing the imidazolidine-4,5-dione moiety. These polymers could exhibit unique thermal, mechanical, and optical properties. For example, the incorporation of the polar imidazolidine-4,5-dione unit into a polymer backbone could enhance properties such as thermal stability and gas permeability.

Q & A

Q. What are the recommended methods for synthesizing 2,2-Dimethylimidazolidine-4,5-dione under anhydrous conditions?

Synthesis often involves protecting the imidazolidine ring from hydrolysis. For moisture-sensitive analogs like dichloroimidazolidinediones, reactions should be conducted in dry solvents (e.g., THF) under inert atmospheres, with molecular sieves to absorb residual water. Post-synthesis, products must be stored in desiccators to prevent degradation via hydrolysis, as demonstrated in analogous systems .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Nuclear magnetic resonance (NMR) is critical for verifying substitution patterns. For example, 1H^1H NMR can resolve methyl group signals (δ ~1.2–1.3 ppm for cyclohexyl substituents in related compounds). Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (1700–1750 cm1^{-1}) characteristic of the dione moiety. High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic purity .

Q. What precautions are necessary for handling hygroscopic derivatives of imidazolidinediones?

Hygroscopic analogs (e.g., dichloroimidazolidinediones) require glovebox or Schlenk-line techniques to minimize exposure to atmospheric moisture. Hydrolysis products (e.g., imidazolidinetriones) can form rapidly, altering reaction outcomes. Storage in vacuum-sealed containers with desiccants is advised .

Advanced Research Questions

Q. How do thermodynamic and kinetic factors influence the stability of intermediates in imidazolidinedione synthesis?

Density functional theory (DFT) studies on analogous systems (e.g., dihydroxypyrrolidine-diones) reveal that intermediates like monotosylated derivatives undergo spontaneous elimination due to thermodynamic instability rather than kinetic control. Such insights can guide reaction optimization by favoring low-energy pathways .

Q. What strategies resolve contradictions in reaction yields for imidazolidinedione derivatives?

Yield discrepancies may arise from competing side reactions (e.g., hydrolysis or tautomerization). Systematic variation of reaction parameters (temperature, solvent polarity) and real-time monitoring via 13C^{13}C-NMR or in situ IR can identify optimal conditions. For example, trans-3,4-dihydroxy precursors show higher propensity for elimination than cis isomers .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Molecular docking and MD simulations assess interactions with biological targets (e.g., bacterial ribosomes or enzymes). For oxazolidine-dione analogs, modifications like bromophenyl substituents enhance binding affinity by increasing hydrophobic interactions. Such models prioritize synthetic targets with higher therapeutic potential .

Q. What methodologies enable structure-activity relationship (SAR) studies for imidazolidinedione-based inhibitors?

SAR studies involve synthesizing derivatives with varied substituents (e.g., alkyl, aryl, or halogen groups) and testing their inhibition constants (KiK_i) against target enzymes. For example, allyl or benzyl groups on the oxazolidine ring enhance antimicrobial activity by improving membrane permeability .

Data-Driven Analysis

Q. How do isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) aid in mechanistic studies of imidazolidinedione reactions?

Isotopic labels track atom migration during rearrangements. For instance, 13C^{13}C-labeled carbonyl carbons in imidazolidinediones can elucidate whether ring-opening occurs via nucleophilic attack or radical pathways. HRMS and isotope-encoded NMR are key analytical tools .

Q. What experimental evidence supports the tautomeric equilibrium in imidazolidinedione derivatives?

Variable-temperature NMR and X-ray crystallography reveal enol-ketone tautomerism. In maleimide analogs, DFT calculations correlate tautomer stability with electron-withdrawing substituents, which stabilize the keto form by delocalizing π-electrons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.